Vetivenol

Description

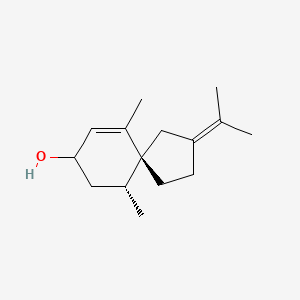

Structure

3D Structure

Properties

IUPAC Name |

(5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12,14,16H,5-6,8-9H2,1-4H3/t12-,14?,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEXBRKEGXBUJE-ATFAPYMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C=C(C12CCC(=C(C)C)C2)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(C=C([C@@]12CCC(=C(C)C)C2)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68129-81-7 |

Source

|

| Record name | Vetiverol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068129817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vetiverol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Vetivenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vetivenol, a sesquiterpenoid alcohol, is a prominent bioactive constituent of vetiver oil, extracted from the roots of the Chrysopogon zizanioides plant. Renowned for its characteristic woody and earthy aroma, vetivenol is a key ingredient in the fragrance industry. Beyond its olfactory properties, emerging scientific evidence indicates a spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of vetivenol. It further delves into the current understanding of its mechanisms of action, detailing its interaction with cellular signaling pathways. This document also furnishes detailed experimental protocols for the analytical characterization of vetivenol using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

Vetivenol, also known by its synonym vetiverol, is a bicyclic sesquiterpenoid alcohol.[1] Its chemical structure is characterized by an azulene-derived backbone.[1] The nomenclature and chemical identifiers for vetivenol are summarized below.

| Identifier | Value |

| IUPAC Name | 4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-ol[2] |

| (5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-ol[3] | |

| Chemical Formula | C₁₅H₂₄O[1] |

| CAS Number | 68129-81-7, 89-88-3[1][2] |

| Molecular Weight | 220.35 g/mol [1] |

| Canonical SMILES | CC1CC(C=C(C12CCC(=C(C)C)C2)C)O[1] |

| InChI Key | XCEXBRKEGXBUJE-ATFAPYMMSA-N[1] |

Physicochemical Properties

The physical and chemical properties of vetivenol are crucial for its application in various fields and for understanding its behavior in biological systems.

| Property | Value | Source |

| Appearance | Amber solid; Sweet balsamic aroma | [2] |

| Boiling Point | 322.16 °C (estimated at 760 mmHg) | [4] |

| 170-174 °C (at 13 Torr) | [5] | |

| Melting Point | 69-70 °C | [4] |

| Density | 0.964 - 1.0209 g/cm³ (predicted/experimental) | [1][5] |

| Solubility | Soluble in alcohol and DMSO; Practically insoluble in water.[1][2] | |

| logP (o/w) | 4.578 (estimated) | [4] |

| Flash Point | > 100 °C | [4] |

| Refractive Index | 1.521 - 1.527 (at 20 °C) | [4] |

Biological Activity and Signaling Pathways

Recent studies, primarily on vetiver essential oil of which vetivenol is a key component, have indicated significant biological activities. It is important to note that while vetivenol is a major contributor, the observed effects often arise from the synergistic action of multiple compounds within the oil.

Anti-inflammatory Activity

Vetiver oil has demonstrated potent anti-inflammatory effects, and vetivenol is believed to be a significant contributor to this activity. The proposed mechanism involves the modulation of key inflammatory signaling pathways. It has been shown to downregulate the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[6][[“]] By inhibiting NF-κB, the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS) is suppressed.[6] Furthermore, interference with upstream signaling cascades, including the JAK2/STAT3 and ERK1/2 pathways, has been reported.[6]

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. vetiver.org [vetiver.org]

- 4. Qualitative and quantitative analysis of vetiver essential oils by comprehensive two-dimensional gas chromatography and comprehensive two-dimensional gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential therapeutic effect of Chrysopogon zizanioides (Vetiver) as an anti-inflammatory agent [ouci.dntb.gov.ua]

- 6. Pharmacological and Therapeutic Potential of Chrysopogon zizanioides (Vetiver): A Comprehensive Review of Its Medicinal Applications and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

Vetivenol: A Technical Guide to its Properties and Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivenol, a sesquiterpenoid alcohol, is a significant constituent of Vetiver essential oil, extracted from the roots of the Chrysopogon zizanioides plant. Renowned for its characteristic woody and earthy aroma, Vetiver oil and its components have a long history of use in perfumery and traditional medicine. This technical guide provides an in-depth overview of the physicochemical properties of Vetivenol, with a particular focus on its CAS number and molecular weight. Furthermore, it delves into the emerging body of research highlighting its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This document aims to serve as a comprehensive resource for researchers and professionals in drug development by presenting key data, outlining experimental methodologies, and illustrating relevant biological pathways.

Physicochemical Properties of Vetivenol

Vetivenol, also recognized by its synonym Vetiverol, possesses a unique chemical structure that contributes to its distinct aroma and biological functions. The fundamental physicochemical properties of Vetivenol are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 68129-81-7 | [1][2][3] |

| Molecular Formula | C₁₅H₂₄O | [1][2][4] |

| Molecular Weight | 220.35 g/mol | [1][2] |

| IUPAC Name | (5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-ol | [1][5] |

| Synonyms | Vetiverol, Vetyvenol | [1][2] |

Biological Activities and Mechanisms of Action

Recent scientific investigations have begun to uncover the pharmacological potential of Vetiver essential oil and its components, including Vetivenol. The primary areas of interest include its antioxidant, anti-inflammatory, and antimicrobial properties. It is important to note that much of the current research has been conducted on the essential oil as a whole, and further studies are required to fully elucidate the specific contributions of isolated Vetivenol to these effects.

Antioxidant Activity

Vetiver essential oil has demonstrated significant free radical scavenging capabilities. This antioxidant potential is crucial in combating oxidative stress, a key factor in numerous pathological conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of Vetiver oil, and by extension its components like Vetivenol, is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

-

Preparation of DPPH Solution : A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

-

Sample Preparation : The test sample (Vetiver essential oil or isolated Vetivenol) is dissolved in the same solvent to create a series of concentrations.

-

Reaction : The sample solutions are mixed with the DPPH solution.

-

Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample).

Note: The reduction in absorbance of the DPPH solution, indicated by a color change from purple to yellow, is proportional to the antioxidant activity of the sample.

Anti-inflammatory Activity

The anti-inflammatory properties of Vetiver essential oil are attributed to its ability to modulate key inflammatory pathways. Research suggests that it can downregulate the production of pro-inflammatory mediators.

Signaling Pathway: NF-κB Inhibition

A critical mechanism underlying the anti-inflammatory effects of Vetiver essential oil is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines and enzymes like cyclooxygenase-2 (COX-2).

Caption: Vetivenol's proposed anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Vetiver essential oil has been shown to possess broad-spectrum antimicrobial activity against various bacteria and fungi. This suggests its potential application in developing new antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for assessing antimicrobial efficacy.

-

Preparation of Microorganism : A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions : The test substance (Vetiver essential oil or Vetivenol) is serially diluted in the broth within a 96-well microtiter plate.

-

Inoculation : Each well containing the diluted test substance is inoculated with the standardized microorganism suspension.

-

Controls : Positive (microorganism in broth without test substance) and negative (broth only) controls are included.

-

Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC : The MIC is determined as the lowest concentration of the test substance at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

Vetivenol, a key component of Vetiver essential oil, presents a promising area for research and development in the pharmaceutical and cosmeceutical industries. Its established physicochemical properties provide a solid foundation for further investigation into its biological activities. While studies on Vetiver essential oil have demonstrated significant antioxidant, anti-inflammatory, and antimicrobial effects, there is a clear need for more research focused specifically on isolated Vetivenol. Future studies should aim to:

-

Elucidate the precise molecular mechanisms through which Vetivenol exerts its biological effects.

-

Conduct comprehensive in vivo studies to validate the in vitro findings and assess the safety and efficacy of Vetivenol.

-

Explore the potential synergistic effects of Vetivenol with other bioactive compounds.

By addressing these research gaps, the full therapeutic potential of Vetivenol can be unlocked, paving the way for its application in novel drug development and advanced therapeutic strategies.

References

An In-depth Technical Guide to the Vetivenol Biosynthesis Pathway in Chrysopogon zizanioides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the vetivenol biosynthesis pathway in Chrysopogon zizanioides (vetiver). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the key enzymes, metabolic intermediates, and regulatory mechanisms involved in the production of this commercially significant sesquiterpenoid. This document integrates quantitative data, detailed experimental protocols, and visual representations of the biosynthetic pathways to facilitate a deeper understanding and further research in this field.

Introduction

Chrysopogon zizanioides, commonly known as vetiver, is a perennial grass renowned for its aromatic roots, which are the source of a highly valued essential oil. This complex oil is a mixture of over 150 sesquiterpenoid compounds, with vetivenol, along with its precursors and derivatives like khusimol, and α- and β-vetivone, being key constituents responsible for its characteristic woody and earthy aroma. These compounds are extensively used in the fragrance and cosmetic industries. Understanding the biosynthetic pathway of vetivenol is crucial for metabolic engineering efforts aimed at enhancing its production in vetiver or for its heterologous production in microbial systems.

The biosynthesis of vetivenol, a sesquiterpene alcohol, originates from the general terpenoid pathway and involves specialized terpene synthases and modifying enzymes, primarily cytochrome P450 monooxygenases.

The Vetivenol Biosynthesis Pathway

The biosynthesis of vetivenol begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. In plants, the MVA pathway, located in the cytosol, is generally responsible for the biosynthesis of sesquiterpenoids.

Three molecules of IPP are sequentially condensed with DMAPP to form the C15 intermediate, farnesyl pyrophosphate (FPP). FPP serves as the immediate precursor for the vast array of sesquiterpenoids found in vetiver oil. The diversification of the carbon skeleton is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS).

Key Sesquiterpene Synthases in Chrysopogon zizanioides

Transcriptome and genome analyses of C. zizanioides have led to the identification and functional characterization of several key sesquiterpene synthases.

-

Zizaene Synthase (ZS): This enzyme catalyzes the cyclization of FPP to form (+)-zizaene (also known as khusimene), a tricyclic sesquiterpene that is a precursor to khusimol, a major component of vetiver oil.[1]

-

Cedrol (B397079) Synthase (VzTPS9): A vetiver-specific terpene synthase, VzTPS9, has been identified and functionally characterized to be responsible for the synthesis of the sesquiterpene alcohol cedrol from FPP.[2] Cedrol is another significant component of vetiver oil.

The Role of Cytochrome P450 Monooxygenases (CYPs)

The conversion of the initial sesquiterpene hydrocarbon backbones, such as zizaene and cedrol, into oxygenated derivatives like vetivenol is catalyzed by cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups (-OH) and other oxygen-containing functionalities onto the terpene skeleton.

While transcriptome analyses of vetiver roots have revealed the expression of a large number of P450 genes, particularly from the CYP71 clan which is known to be heavily involved in sesquiterpenoid biosynthesis, the specific P450 enzyme responsible for the direct hydroxylation of a precursor to yield vetivenol has not yet been functionally characterized.[3] Co-expression analyses of terpene synthase and P450 genes from vetiver root transcriptomes suggest potential candidates for these hydroxylation steps.

The proposed, yet to be fully elucidated, final step in vetivenol biosynthesis involves the hydroxylation of a sesquiterpene precursor, such as a vetivenene isomer, by a specific cytochrome P450 enzyme.

Quantitative Data

The following tables summarize the available quantitative data related to vetivenol biosynthesis and the composition of vetiver essential oil.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| Zizaene Synthase (ZS) | (2E,6E)-FPP | - | - | - | 7.0 | 30 | [1] |

Note: The kinetics of zizaene synthase were reported to follow a substrate inhibition model, and therefore, traditional Michaelis-Menten constants were not fully determined in the cited study.[1]

Table 2: Composition of Key Sesquiterpenoids in Chrysopogon zizanioides Essential Oil

| Compound | North Indian Vetiver Oil (%) | South Indian Vetiver Oil (%) | Reference |

| Khusimol | 16.25 | 15.77 | |

| Khusinol | 10.28 | - | |

| Germacrene-D | 9.73 | - | |

| Junipene | 5.54 | - | |

| γ-Muurolene | 4.56 | - | |

| Bicyclovetivenol | - | 10.76 | |

| Viridiflorene | - | 4.64 | |

| Cedrol | 12.15 (in one study) | - | [2] |

Note: The chemical composition of vetiver oil can vary significantly based on the geographical origin, genotype, and extraction method.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the vetivenol biosynthesis pathway.

Heterologous Expression and Purification of Zizaene Synthase (ZS)

This protocol is adapted from the methodology used for the expression of a SUMO-fused zizaene synthase in E. coli.[1]

1. Gene Cloning and Vector Construction:

- The coding sequence of zizaene synthase from C. zizanioides is codon-optimized for expression in E. coli.

- The gene is cloned into an expression vector, such as pET-SUMO, which allows for the expression of an N-terminally His-tagged SUMO fusion protein.

2. Protein Expression:

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.

- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Protein expression is induced by the addition of IPTG to a final concentration of 0.1 mM.

- The culture is then incubated at a lower temperature (e.g., 16°C) for 16-20 hours to enhance the production of soluble protein.

3. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Cells are lysed by sonication on ice.

- The cell lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the soluble His-tagged SUMO-ZS fusion protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- The fusion protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Sesquiterpene Synthases

This general protocol can be adapted for zizaene synthase and other vetiver terpene synthases.[2]

1. Reaction Mixture:

- Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.0, 7.5 mM MgCl2, 100 mM KCl, 5 mM DTT, 10% glycerol).

- The reaction mixture (final volume of 200 µL) contains the assay buffer, purified terpene synthase (1-5 µg), and the substrate (e.g., 200 µM FPP).

2. Reaction Incubation:

- The reaction is initiated by the addition of the substrate.

- The mixture is incubated at 30°C for 1-2 hours.

3. Product Extraction:

- The reaction is stopped, and the sesquiterpene products are extracted by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate) and vortexing.

- The mixture is centrifuged to separate the phases.

- The organic phase containing the sesquiterpene products is carefully collected.

4. Product Analysis:

- The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Sesquiterpenoids

This protocol provides a general framework for the analysis of vetiver essential oil components.[4][5]

1. GC-MS System:

- A gas chromatograph coupled to a mass spectrometer is used.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

2. GC Conditions:

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Injector Temperature: 250-280°C.

- Injection Mode: Splitless or split (e.g., 100:1).

- Oven Temperature Program:

- Initial temperature: 50-70°C, hold for 1-5 min.

- Ramp: Increase at a rate of 3-6°C/min to 240-280°C.

- Final hold: 5-10 min.

3. MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.

- Ion Source Temperature: 220-230°C.

4. Compound Identification:

- Compounds are identified by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those reported in the literature.

Visualizations

Vetivenol Biosynthesis Pathway

Caption: Overview of the vetivenol biosynthesis pathway in C. zizanioides.

Experimental Workflow for Terpene Synthase Characterization

Caption: Workflow for the heterologous expression and functional characterization of terpene synthases.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the early steps of vetivenol biosynthesis in Chrysopogon zizanioides, particularly with the identification and characterization of key sesquiterpene synthases like zizaene synthase and cedrol synthase. The general involvement of cytochrome P450 monooxygenases in the subsequent oxygenation of the sesquiterpene backbone is well-established.

However, a critical knowledge gap remains in the identification and functional characterization of the specific P450 enzyme(s) responsible for the conversion of sesquiterpene precursors into vetivenol. Future research should focus on:

-

Functional Characterization of Candidate P450s: Leveraging vetiver root transcriptome data to identify candidate P450 genes that are co-expressed with known sesquiterpene synthases. These candidates can then be heterologously expressed and functionally assayed with various sesquiterpene substrates to identify the elusive vetivenol-hydroxylating enzyme.

-

Metabolic Engineering: Once the complete pathway is elucidated, metabolic engineering strategies can be employed in vetiver to upregulate the expression of key enzymes to enhance vetivenol yield.

-

Heterologous Production: The identified genes can be introduced into microbial hosts, such as E. coli or Saccharomyces cerevisiae, to establish a sustainable and scalable platform for the production of vetivenol.

The continued investigation into the vetivenol biosynthesis pathway holds great promise for both fundamental plant biochemistry and for the industrial production of this valuable natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A vetiver-specific terpene synthase VzTPS9 contributes to the high attractiveness of vetiver to rice stem borer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. mdpi.com [mdpi.com]

Biotechnological Avenues for Vetivenol Production: An In-depth Technical Guide to Alternative Natural Sources

Authored for: Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Vetivenol, a significant sesquiterpenoid alcohol, is a key contributor to the characteristic aroma of vetiver oil, the essential oil steam-distilled from the roots of the Chrysopogon zizanioides grass. While vetiver oil remains the exclusive commercial natural source of vetivenol, the intricate and symbiotic relationship between the vetiver plant and its root-associated microbiome presents a compelling frontier for alternative and sustainable production. This technical guide delineates the current understanding and methodologies for exploring these microbial avenues. Evidence strongly suggests that endophytic bacteria and fungi within the vetiver root system are pivotal in the biogenesis of the oil's complex sesquiterpene profile. These microorganisms are believed to metabolize plant-derived precursors into a diverse array of final compounds, including vetivenol. This guide provides a comprehensive overview of the biosynthetic pathways, experimental protocols for the isolation and cultivation of these endophytic microbes, and methodologies for the heterologous production of sesquiterpenes in model organisms such as Saccharomyces cerevisiae and Escherichia coli. While quantitative data for microbial vetivenol production is not yet prevalent in scientific literature, this document furnishes the foundational knowledge and detailed protocols necessary to advance research and development in this promising field.

The Vetiver Root Microbiome: A Latent Source for Vetivenol Biosynthesis

The essential oil of vetiver is not solely a product of the plant's metabolism. A growing body of research indicates that a complex interplay between the vetiver plant and its endophytic microbial community is responsible for the rich diversity of sesquiterpenoids found in the oil. Studies have shown that vetiver plants grown under sterile (axenic) conditions produce only minimal amounts of essential oil, and the chemical composition of this oil is markedly different from that of conventionally grown plants. This highlights the indispensable role of the root microbiome in the biogenesis of key aromatic compounds like vetivenol.

A diverse range of endophytic bacteria and fungi have been isolated from vetiver roots. These microorganisms are thought to possess the enzymatic machinery to convert precursor molecules synthesized by the plant into the final sesquiterpene alcohols and hydrocarbons that constitute the essential oil.

Identified Endophytic Microbial Genera from Vetiver Roots:

-

Bacteria:

-

Pseudomonas

-

Enterobacter

-

Klebsiella

-

Aeromonas

-

Micrococcus

-

Alpha-, Beta-, and Gamma-proteobacteria

-

High G+C Gram-positive bacteria

-

-

Fungi:

-

Various endophytic fungal species have been isolated, with many demonstrating the ability to produce terpenoids.

-

The exploration of these native microorganisms, as well as the application of synthetic biology principles to engineer well-characterized hosts, forms the basis of the alternative sourcing strategies for vetivenol detailed in this guide.

Biosynthetic Pathways Leading to Vetivenol

The biosynthesis of vetivenol, like all sesquiterpenes, originates from the central isoprenoid pathway. In plants, this involves both the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. Both pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP; C10) and then farnesyl pyrophosphate (FPP; C15). FPP is the universal precursor to all sesquiterpenes. The immense diversity of sesquiterpenoid structures is generated by a class of enzymes known as terpene synthases (TPSs) or cyclases, which catalyze the conversion of FPP into various carbocation intermediates that are then rearranged and quenched to form the final hydrocarbon or alcohol skeletons.

While a specific "vetivenol synthase" has yet to be formally identified and characterized in the scientific literature, the discovery of specific synthases for other vetiver oil components, such as VzTPS9 for cedrol, strongly supports the existence of a dedicated enzyme for vetivenol biosynthesis. The identification and cloning of the gene encoding this putative vetivenol synthase are critical next steps for the successful heterologous production of vetivenol.

An In-depth Technical Guide to Vetivenol Isomers and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetiver oil, derived from the roots of the Chrysopogon zizanioides plant, is a complex essential oil renowned for its distinctive earthy, woody, and smoky aroma. Its rich chemical composition, primarily consisting of sesquiterpenes and their derivatives, makes it a valuable ingredient in the fragrance, cosmetic, and pharmaceutical industries. Among its myriad components, vetivenol and its isomers are of particular interest due to their significant contribution to the oil's characteristic scent and potential biological activities. This technical guide provides a comprehensive overview of the structural differences between key vetivenol isomers, including vetivenol, khusimol (B1673632), α-vetivone, and β-vetivone, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.[1][2][3]

Structural Differences and Stereochemistry of Vetivenol Isomers

Vetivenol and its related isomers are sesquiterpenoids, a class of terpenes with a 15-carbon skeleton. Their structural diversity arises from variations in their carbon skeletons, the position of functional groups, and their stereochemistry.

Vetivenol: The term "vetivenol" or "vetiverol" often refers to a mixture of sesquiterpene alcohols found in vetiver oil. These alcohols are characterized by a C15H24O molecular formula. The structural backbone can vary, but they are generally bicyclic or tricyclic compounds.

Khusimol: Khusimol is a major sesquiterpene alcohol found in vetiver oil, sometimes constituting up to 15% of the oil. It possesses a tricyclic hydrocarbon core with a hydroxymethyl group, two methyl groups, and a methylene (B1212753) group. Its rigid tricyclic structure is a key feature distinguishing it from other vetivenol isomers.[3]

α-Vetivone and β-Vetivone: These are two other prominent sesquiterpenoid ketones that are isomers of vetivenol and contribute significantly to the characteristic aroma of vetiver oil.[4][5]

-

α-Vetivone has a bicyclic structure.

-

β-Vetivone , in contrast, possesses a spirocyclic system, which is a key structural difference from α-vetivone. This structural variance is responsible for their distinct odor profiles, with β-vetivone often described as having a more desirable fragrance.

The biosynthesis of these compounds often involves the cyclization of farnesyl pyrophosphate, leading to a variety of carbocation intermediates that can rearrange and be further modified to produce the diverse range of sesquiterpenoids found in vetiver oil.

Below is a diagram illustrating the basic structural relationship between these key isomers.

Quantitative Data of Vetivenol Isomers

The following table summarizes the available quantitative data for key vetivenol isomers. It is important to note that obtaining precise physical constants for individual isomers can be challenging due to the complexity of vetiver oil and the difficulty in isolating pure compounds.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Optical Rotation ([α]D) | Reference |

| Vetivenol (mixture) | C15H24O | 220.35 | - | - | |

| Khusimol | C15H24O | 220.35 | - | - | [3] |

| α-Vetivone | C15H22O | 218.34 | - | - | [4][5] |

| β-Vetivone | C15H22O | 218.34 | - | - |

Data for boiling points and optical rotations of individual isomers are not consistently available in the literature and can vary depending on the purity of the sample and the analytical method used.

Experimental Protocols

Isolation of Vetivenol Isomers

The isolation of individual vetivenol isomers from the complex mixture of vetiver oil typically involves a multi-step chromatographic process.

1. Initial Fractionation by Column Chromatography:

-

Objective: To separate the crude vetiver oil into fractions based on polarity.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297). Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 ratios of n-hexane:ethyl acetate).

-

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve a known amount of crude vetiver oil in a minimal amount of n-hexane and load it onto the top of the column.

-

Elute the column with the solvent gradient, collecting fractions of a fixed volume.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest.

-

Combine fractions with similar TLC profiles.

-

2. Purification by Preparative High-Performance Liquid Chromatography (HPLC):

-

Objective: To isolate pure isomers from the enriched fractions obtained from column chromatography.

-

Stationary Phase: C18 reversed-phase column or a normal-phase silica column.

-

Mobile Phase:

-

Reversed-Phase: A gradient of acetonitrile (B52724) and water.

-

Normal-Phase: A gradient of n-hexane and isopropanol.

-

-

Procedure:

-

Dissolve the concentrated fraction from column chromatography in the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Run the HPLC with the appropriate gradient to separate the individual isomers.

-

Collect the fractions corresponding to the desired isomer peaks.

-

Evaporate the solvent from the collected fractions to obtain the pure isomer.

-

Characterization of Vetivenol Isomers

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To identify and quantify the components in vetiver oil and the isolated fractions.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and literature data.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed chemical structure and stereochemistry of the isolated isomers.

-

Solvent: Deuterated chloroform (B151607) (CDCl3).

-

Techniques:

-

¹H NMR: Provides information about the number and types of protons and their neighboring protons.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity between atoms and determining the stereochemistry.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining stereochemistry.

-

-

Signaling Pathway of Khusimol

Recent studies have shown that khusimol can act as a competitive inhibitor of vasopressin binding to the V1a receptor in rat liver.[1][6] Vasopressin, a peptide hormone, plays a crucial role in regulating blood pressure and water reabsorption. The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by vasopressin, initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels and activate protein kinase C (PKC), resulting in various physiological responses.

By competitively inhibiting vasopressin binding, khusimol can modulate this signaling pathway. The following diagram illustrates the proposed mechanism of action of khusimol on the vasopressin V1a receptor signaling pathway.

Conclusion

The vetivenol isomers represent a fascinating group of sesquiterpenoids with complex structures and significant contributions to the fragrance and potential bioactivity of vetiver oil. Understanding their structural nuances is critical for quality control in the perfume industry and for exploring their therapeutic potential in drug development. This technical guide has provided a detailed overview of the structural differences, quantitative data, and experimental protocols for the isolation and characterization of these valuable compounds. The elucidation of the interaction of khusimol with the vasopressin V1a receptor pathway opens up new avenues for research into the pharmacological applications of individual vetivenol isomers. Further investigation into the specific biological activities and signaling pathways of other vetivenol isomers is warranted to fully unlock their potential.

References

- 1. Khusimol, a non-peptide ligand for vasopressin V1a receptors [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Qualitative and quantitative analysis of vetiver essential oils by comprehensive two-dimensional gas chromatography and comprehensive two-dimensional gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Vetivone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of Vetivenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivenol, a key sesquiterpenoid alcohol found in the essential oil of vetiver (Chrysopogon zizanioides), is a subject of significant interest in the fields of perfumery, pharmacology, and natural product chemistry. Its complex chemical nature, often presenting as a mixture of isomers, necessitates precise analytical techniques for characterization. This guide provides a comprehensive overview of the spectroscopic data for vetivenol, with a focus on khusimol (B1673632), a major and representative isomer. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein serve as a crucial reference for researchers engaged in the identification, quantification, and functional analysis of this important natural compound.

Data Presentation

The spectroscopic data for khusimol, a representative vetivenol, are summarized in the following tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for Khusimol (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.73 | s | - | H-15a |

| 4.60 | s | - | H-15b |

| 3.74 | dd | - | H-12a |

| 3.47 | dd | - | H-12b |

| 2.43 | t | - | H-7 |

| 1.91 | m | - | H-2 |

| 1.89 | m | - | H-4a |

| 1.87 | t | - | H-10a |

| 1.80 | m | - | H-8a |

| 1.68 | m | - | H-5a |

| 1.54 | t | - | H-10b |

| 1.52 | m | - | H-5b |

| 1.47 | d | - | H-11 |

| 1.46 | m | - | H-9a |

| 1.42 | m | - | H-4b |

| 1.35 | m | - | H-9b |

| 1.08 | s | - | H-14 |

| 1.05 | s | - | H-13 |

| 0.98 | d | - | H-1 |

Data sourced from multiple studies for comparative purposes.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for Khusimol (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| 158.1 | C-6 |

| 107.9 | C-15 |

| 66.4 | C-12 |

| 53.2 | C-1 |

| 49.3 | C-8 |

| 48.7 | C-7 |

| 48.4 | C-2 |

| 40.3 | C-3 |

| 35.8 | C-10 |

| 33.3 | C-11 |

| 28.4 | C-14 |

| 26.5 | C-4 |

| 26.0 | C-13 |

| 25.4 | C-9 |

| 25.1 | C-5 |

Data compiled from various spectroscopic analyses of khusimol.[1][2][3]

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Khusimol

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-3400 (broad) | O-H | Stretching |

| ~3080 | =C-H | Stretching |

| ~2930, ~2870 | C-H (sp³) | Stretching |

| ~1640 | C=C | Stretching |

| ~1450, ~1375 | C-H | Bending |

| ~1030 | C-O | Stretching |

| ~890 | =CH₂ | Out-of-plane bending |

These values are characteristic for sesquiterpene alcohols like khusimol and may vary slightly based on the specific isomer and sample preparation.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Khusimol

| m/z | Relative Intensity (%) | Putative Fragment |

| 220 | [M]⁺ | Molecular Ion (C₁₅H₂₄O) |

| 205 | [M - CH₃]⁺ | |

| 202 | [M - H₂O]⁺ | |

| 187 | [M - H₂O - CH₃]⁺ | |

| 159 | [M - H₂O - C₃H₇]⁺ |

Fragmentation patterns are characteristic of sesquiterpenoids and can be used for identification in complex mixtures.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of vetivenol (khusimol) are provided below. These protocols are intended to serve as a guide for researchers and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of purified vetivenol (khusimol).

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR) :

-

Spectrometer : 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program : Standard single-pulse sequence.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-64, depending on sample concentration.

-

Spectral Width : 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR) :

-

Spectrometer : 100 MHz or higher field strength NMR spectrometer.

-

Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096, depending on sample concentration.

-

Spectral Width : 0-220 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

-

Place a single drop of the neat vetivenol (khusimol) sample directly onto the center of the ATR crystal. As vetivenol is a viscous liquid, a thin film will readily form.

-

-

Instrument Parameters (FTIR-ATR) :

-

Spectrometer : Fourier Transform Infrared Spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or ZnSe crystal).

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

Background : A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a 1% (v/v) solution of the vetiver oil or purified vetivenol in a suitable volatile solvent such as n-hexane or ethyl acetate.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

GC-MS Instrument Parameters :

-

Gas Chromatograph : Agilent 6890 or equivalent.

-

Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature : 250 °C.

-

Injection Volume : 1 µL with a split ratio of 1:50.

-

Oven Temperature Program :

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 3 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer :

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Mass Range : m/z 40-500.

-

Ion Source Temperature : 230 °C.

-

Transfer Line Temperature : 280 °C.

-

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like vetivenol.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for the accurate identification and characterization of vetivenol, with a specific focus on its major constituent, khusimol. The detailed NMR, IR, and MS data, coupled with standardized experimental procedures, will aid researchers in drug development, quality control, and further scientific exploration of this valuable natural product. The provided workflow visualization offers a clear overview of the analytical process, from sample preparation to structural elucidation.

References

A Technical Guide to the Solubility of Vetivenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vetivenol, a sesquiterpenoid alcohol of significant interest in the pharmaceutical and fragrance industries. Understanding the solubility of vetivenol in various organic solvents is critical for its extraction, purification, formulation, and application in drug delivery systems. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of Vetivenol

The solubility of vetivenol in a range of organic solvents at 25°C is summarized in the table below. This data is essential for selecting appropriate solvent systems for various research and development applications.

| Solvent | Solubility (g/L) @ 25°C |

| 1,4-Dioxane | 938.18 |

| Ethanol | 388.52 |

| n-Butanol | 356.96 |

| Isopropanol | 348.02 |

| Toluene | 345.65 |

| n-Propanol | 341.40 |

| Methanol | 335.34 |

| Ethyl Acetate | 293.11 |

| Acetone | 290.44 |

| Dimethylformamide (DMF) | 256.41 |

| Methyl Acetate | 225.16 |

| Isobutanol | 221.79 |

| Acetonitrile | 212.73 |

| Water | 0.44 |

Data sourced from Scent.vn[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of vetivenol in organic solvents, based on the widely accepted shake-flask method, which is a standard for measuring equilibrium solubility.[2][3]

Materials and Equipment

-

Vetivenol: High purity (>98%)

-

Solvents: HPLC or analytical grade

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

-

Procedure

-

Preparation of Saturated Solutions:

-

An excess amount of vetivenol is added to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid vetivenol is crucial to ensure that equilibrium is reached.

-

The vials are securely capped to prevent solvent evaporation.

-

-

Equilibration:

-

The vials are placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

The mixtures are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved. Preliminary studies can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, the vials are removed from the shaker and allowed to stand, permitting the excess solid to settle.

-

To ensure complete separation of the saturated solution from the undissolved solid, the samples are centrifuged at a high speed.

-

-

Sample Collection and Dilution:

-

Aliquots of the clear supernatant are carefully withdrawn using a syringe.

-

The collected supernatant is immediately filtered through a syringe filter to remove any remaining solid particles.

-

The filtered saturated solution is then accurately diluted with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

The concentration of vetivenol in the diluted solutions is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

UV-Vis Spectrophotometry: A calibration curve is generated using standard solutions of vetivenol of known concentrations. The absorbance of the diluted sample is measured at the wavelength of maximum absorbance (λmax) for vetivenol, and the concentration is calculated from the calibration curve.

-

HPLC: A validated HPLC method with a suitable column and mobile phase is used. The concentration of vetivenol in the sample is determined by comparing its peak area to a calibration curve generated from standard solutions.

-

-

-

Calculation of Solubility:

-

The solubility of vetivenol in each solvent is calculated by multiplying the measured concentration of the diluted solution by the dilution factor. The results are typically expressed in g/L or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of vetivenol.

Caption: Workflow for Determining Vetivenol Solubility.

References

Thermogravimetric Analysis of Vetivenol Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivenol, a sesquiterpene alcohol, is a significant constituent of vetiver essential oil, prized for its characteristic woody and earthy aroma in the fragrance industry. Beyond its olfactory properties, vetivenol and its parent oil are being investigated for various pharmacological activities, including antioxidant and anti-inflammatory effects. As with any natural product intended for use in pharmaceuticals or other high-value applications, a thorough understanding of its chemical stability, particularly its response to thermal stress, is paramount. Thermogravimetric analysis (TGA) is a fundamental analytical technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technical guide provides an in-depth overview of the application of TGA for assessing the stability of vetivenol, including detailed experimental protocols, data interpretation, and visualization of potential degradation pathways.

Data Presentation: Thermal Stability of Vetivenol and Related Compounds

The following table summarizes hypothetical and comparative quantitative data from thermogravimetric analysis. The data for Vetivenol is illustrative and based on the expected thermal behavior of sesquiterpene alcohols, while the data for Thyme Oil and Linalool are based on available literature to provide a comparative context.

| Compound | Onset of Decomposition (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Mass Loss at 200°C (%) | Atmosphere | Heating Rate (°C/min) |

| Vetivenol (Illustrative) | ~ 150 - 170 | ~ 190 - 210 | ~ 40 - 60 | Nitrogen | 10 |

| Thyme Essential Oil | ~ 110 | ~ 175 | ~ 98 | Nitrogen | 10 |

| Linalool | ~ 100 | ~ 150 | ~ 93 | Nitrogen | 10 |

Note: The data for Vetivenol is an educated estimation based on the thermal behavior of similar sesquiterpenoid structures. Actual experimental values may vary.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable TGA data. The following methodology is a comprehensive guide for performing TGA on vetivenol or similar essential oil components.

Sample Preparation

-

Purity: Ensure the vetivenol sample is of high purity to avoid interference from other volatile components of vetiver oil. Purification can be achieved through techniques such as fractional distillation or column chromatography.

-

Sample Mass: Accurately weigh approximately 5-10 mg of the purified vetivenol sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum). A smaller sample size is generally preferred for better heat transfer and to prevent saturation of the detector.

Instrumentation and Parameters

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Alumina or platinum pan.

-

Atmosphere: High-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for a few minutes to ensure thermal stability before the analysis begins.

-

Heat the sample from the initial temperature to a final temperature of approximately 400-600°C.

-

A constant heating rate of 10°C/min is recommended as a starting point. Different heating rates can be employed to study the kinetics of decomposition.

-

-

Data Acquisition: Record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG curve) should also be recorded to determine the temperatures of the maximum rate of mass loss.

Data Analysis

-

TGA Curve: The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition (Tonset) is determined by the intersection of the baseline tangent with the tangent of the steepest mass loss slope.

-

DTG Curve: The DTG curve plots the rate of mass loss on the y-axis against temperature on the x-axis. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (Tpeak).

-

Mass Loss: The percentage of mass loss at specific temperatures or within specific temperature ranges provides quantitative information about the degradation process.

Mandatory Visualization

Experimental Workflow for TGA of Vetivenol

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Vetivenol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivenol, a sesquiterpene alcohol, and its derivatives, such as α-vetivone and β-vetivone, are key constituents of vetiver essential oil, extracted from the roots of the vetiver plant (Chrysopogon zizanioides). Traditionally used in perfumery for its characteristic woody and earthy aroma, recent scientific investigations have unveiled a broad spectrum of pharmacological activities, positioning these compounds as promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of vetivenol and its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Biological Activities

Vetivenol and its derivatives exhibit a range of biological activities, primarily attributed to their unique chemical structures. The presence of hydroxyl groups and the intricate carbon skeleton contribute to their ability to scavenge free radicals, modulate inflammatory pathways, disrupt microbial cell integrity, and induce apoptosis in cancer cells.

Antioxidant Activity

Vetivenol and its derivatives have demonstrated significant potential in neutralizing free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity is often evaluated through various in vitro assays that measure the compound's ability to scavenge synthetic radicals.

Table 1: Quantitative Antioxidant Activity Data

| Compound/Extract | Assay | IC50 / % Inhibition | Reference |

| Vetiver Essential Oil | DPPH Radical Scavenging | ~93% inhibition at 10 µL/mL | [1] |

| α-Vetivone | Antioxidant Assay | Strong Activity | [2] |

| β-Vetivone | Antioxidant Assay | Strong Activity | [2] |

| β-Vetivenene | Antioxidant Assay | Strong Activity | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of vetivenol and its derivatives are a focal point of current research. These compounds have been shown to modulate key inflammatory signaling pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory mediators.[3]

Table 2: Quantitative Anti-inflammatory Activity Data

| Compound/Extract | Assay/Model | IC50 / % Inhibition | Reference |

| Vetiver Essential Oil | Nitric Oxide (NO) Production in RAW 264.7 cells | Dose-dependent reduction | [4] |

| Vetiver Extracts | Downregulation of NF-κB activation | - | [3][[“]] |

| Vetiver Extracts | Reduction of TNF-α, IL-1β, IL-6, COX-2, and iNOS | - | [3] |

Antimicrobial Activity

Vetivenol and its derivatives have shown broad-spectrum activity against a range of pathogenic bacteria and fungi. Their lipophilic nature allows them to interact with and disrupt microbial cell membranes, leading to cell death.

Table 3: Quantitative Antimicrobial Activity Data

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

| Vetiver Essential Oil | Staphylococcus aureus | 39 - 156 | [6] |

| Vetiver Essential Oil | Bacillus subtilis | 312.5 | [6] |

| Vetiver Essential Oil | Enterococcus faecalis | 31.25 | [6] |

| Vetiver Essential Oil | Escherichia coli | 625 | [6] |

| Vetiver Essential Oil | Pseudomonas aeruginosa | 1250 | [6] |

| Vetiver Essential Oil | Enterobacter cloacae | 15.63 | [6] |

| Vetiver Essential Oil | Proteus vulgaris | 15.63 | [6] |

Anticancer Activity

Emerging evidence suggests that vetivenol and its derivatives possess cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Table 4: Quantitative Anticancer Activity Data

| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |

| Vetiver Oil | WiDr (colon cancer) | 302 | [7] |

| Vetiver Oil | 4T1 (breast cancer) | 60 | [7] |

| Vetiver Oil | T47D (breast cancer) | 112 | [7] |

| Vetiver Oil | HeLa (cervical cancer) | 0.05% (dilution) | [8] |

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms underlying the observed biological activities, this section presents diagrams of key signaling pathways and experimental workflows.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (vetivenol or its derivative) in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. The concentration is typically around 0.1 mM.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the test compound solution at various concentrations.

-

Add a fixed volume of the DPPH solution to each well/cuvette.

-

A control containing only the solvent and the DPPH solution is also prepared.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of % inhibition against concentration.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment and Stimulation:

-

Treat the cells with various concentrations of the test compound (vetivenol or its derivative) for a specific pre-incubation period.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production. A set of untreated and unstimulated cells serves as a negative control.

-

-

Measurement of Nitric Oxide:

-

After the incubation period, collect the cell culture supernatant.

-

The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent system. This involves a colorimetric reaction that can be quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

-

-

Data Analysis:

-

The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value for NO inhibition can be determined.

-

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum:

-

Grow the test microorganism (bacteria or fungi) in a suitable broth medium to a specific turbidity, often corresponding to a 0.5 McFarland standard.

-

-

Assay Procedure:

-

In a 96-well microplate, prepare serial two-fold dilutions of the test compound (vetivenol or its derivative) in the broth medium.

-

Add the prepared microbial inoculum to each well.

-

Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

-

Incubation and Observation:

-

Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

-

Determination of MIC:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[6]

-

Anticancer Activity: MTT Assay for Cell Viability

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in an appropriate medium.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound (vetivenol or its derivative).

-

Include an untreated control group (cells with medium only) and a vehicle control group (cells with the solvent used to dissolve the test compound).

-

-

Incubation and MTT Addition:

-

Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

The cell viability is calculated as a percentage relative to the untreated control.

-

The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[7]

-

Conclusion and Future Directions

Vetivenol and its derivatives have emerged as a promising class of natural compounds with a diverse range of biological activities. The data and protocols presented in this technical guide highlight their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. The modulation of the NF-κB signaling pathway appears to be a key mechanism underlying their anti-inflammatory effects.

While the biological activities of vetiver essential oil are well-documented, a significant portion of the existing research focuses on the crude extract. Future research should prioritize the isolation and characterization of individual vetivenol derivatives and the systematic evaluation of their specific biological activities. This will enable a more precise understanding of structure-activity relationships and facilitate the rational design of novel therapeutic agents based on the vetivenol scaffold. Further in-depth mechanistic studies and in vivo validation are crucial steps to translate the therapeutic potential of these compounds from the laboratory to clinical applications. The synthesis of novel derivatives with enhanced potency and selectivity also represents a promising avenue for future drug development efforts.

References

- 1. Evaluation of antioxidant activity of vetiver (Vetiveria zizanioides L.) oil and identification of its antioxidant constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Pharmacological and Therapeutic Potential of Chrysopogon zizanioides (Vetiver): A Comprehensive Review of Its Medicinal Applications and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. consensus.app [consensus.app]

- 6. benchchem.com [benchchem.com]

- 7. Different Cytotoxic Effects of Vetiver Oil on Three Types of Cancer Cells, Mainly Targeting CNR2 on TNBC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Vetiveria zizanioides on Cytotoxicity of Human Epithelial Cervical Cancer Cells [jonuns.com]

Vetivenol and Sesquiterpenoids: A Technical Guide to Their Role in Plant Defense Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Abstract

Vetiver (Chrysopogon zizanioides), a perennial grass, is renowned for its complex essential oil, a rich source of over 150 sesquiterpenoid compounds. These molecules are central to the plant's robust defense system. While vetivenol (also referred to as vetiverol) is a significant constituent of this oil, scientific literature specifically isolating its individual role in plant defense is limited. This technical guide, therefore, addresses the defensive functions of vetiver essential oil and its major characterized sesquiterpenoid constituents as a whole, providing a framework for understanding their potential applications. We consolidate available quantitative data, detail key experimental protocols for bioactivity assessment, and visualize the underlying biological and experimental processes. This guide serves as a resource for researchers investigating natural plant-based defense compounds and their potential for development into novel therapeutic or crop protection agents.

Introduction: Vetiver Sesquiterpenoids as Defense Compounds

Plants employ a vast arsenal (B13267) of secondary metabolites to defend against a wide range of threats, including pathogens and herbivores. In vetiver, the primary defense chemicals are concentrated in the root essential oil, which is composed almost exclusively of sesquiterpenes and their derivatives (alcohols, ketones, and esters). These compounds, including vetivenol, α-vetivone, β-vetivone, and khusimol, contribute to the plant's remarkable resilience and non-host status to certain pests like the root-knot nematode, Meloidogyne incognita.[1][2]

The defensive properties of these compounds are multifaceted, encompassing direct toxicity, repellency, and the induction of systemic defense responses within the plant. The antioxidant and anti-inflammatory activities reported for vetiver essential oil further suggest a role in mitigating cellular damage from biotic and abiotic stress.[3]

Quantitative Data on Defense-Related Bioactivity

The efficacy of vetiver extracts and its essential oil has been quantified in several studies. The data highlights its potential as a source of potent defense molecules.

Table 1: Nematicidal Activity of Vetiver Extracts against Meloidogyne incognita

| Extract Source | Bioassay Type | Target Organism | Observed Effect | Efficacy | Reference |

|---|---|---|---|---|---|

| Crude Vetiver Root (Ethanol Extract) | Mortality Assay | M. incognita (J2 Juveniles) | Nematotoxic | 40% - 70% Mortality | [1][2] |

| Crude Vetiver Shoot (Ethanol Extract) | Mortality Assay | M. incognita (J2 Juveniles) | Nematotoxic | 40% - 70% Mortality | [1][2] |

| Crude Vetiver Root & Shoot Extracts | Chemotaxis Assay | M. incognita (J2 Juveniles) | Repellent | Significant Repellency | [1][2] |

| Commercial Vetiver Oil | Mortality Assay | M. incognita (J2 Juveniles) | No significant activity | - |[1] |

Note: The primary active compounds identified in the potent ethanol (B145695) extracts were a sesquiterpene acid and a sesquiterpene alcohol, rather than the major components of the distilled essential oil, suggesting that the extraction method is critical for isolating certain defense compounds.[2]

Table 2: Antioxidant and Anti-inflammatory Activity of Vetiver Essential Oil (VZ-EO)

| Assay Type | Model System | Key Findings | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | In vitro | VZ-EO showed powerful free radical scavenging activity, comparable to standards like BHT and α-tocopherol. | [4] |

| Superoxide (B77818) Anion & MDA Production | LPS-stimulated RAW 264.7 macrophages | VZ-EO decreased superoxide anion production and malondialdehyde (MDA) levels, indicating a reduction in oxidative stress. | [3] |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | VZ-EO significantly reduced NO production at concentrations of 7.5-12.5 µg/ml without cytotoxicity. | [3] |

| Inflammatory Gene Expression | LPS-stimulated RAW 264.7 macrophages | VZ-EO modulated the expression of inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β). |[3] |

Signaling Pathways in Plant Defense

Secondary metabolites like vetiver's sesquiterpenoids can trigger systemic defense responses in plants, often through the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways. While direct studies linking vetivenol to these pathways are absent, the known roles of these pathways provide a hypothetical framework for its mechanism of action.

-

Jasmonic Acid (JA) Pathway : Primarily activated in response to wounding by herbivores and necrotrophic pathogens. Activation leads to the expression of genes encoding proteinase inhibitors, defensins, and enzymes for the synthesis of other defense compounds.[5][6]

-

Salicylic Acid (SA) Pathway : Typically induced by biotrophic pathogens. SA accumulation triggers the expression of Pathogenesis-Related (PR) genes and is key to establishing Systemic Acquired Resistance (SAR).[7][8]

There is often a complex interplay and crosstalk between the JA and SA pathways, which can be synergistic or antagonistic depending on the specific threat.[9]

Caption: Hypothetical signaling cascade for vetivenol/sesquiterpenoids.

Experimental Protocols

Investigating the role of vetivenol requires robust methodologies for extraction, purification, and bioactivity assessment.

Protocol: Supercritical Fluid Extraction (SFE) of Vetiver Oil

SFE is a modern technique that can preserve thermally-labile components more effectively than traditional distillation.

-

Root Preparation : Harvest vetiver roots, wash thoroughly to remove soil, and air-dry at room temperature for 48-72 hours. Mill the dried roots to a consistent particle size.

-

Extractor Loading : Load a precisely weighed amount (e.g., 100 g) of the milled root material into the SFE extraction vessel.

-

Parameter Setting :

-

Set the extraction vessel temperature to 50°C.

-

Pressurize the system with CO₂ to 220 bar.

-

Set the CO₂ flow rate to 2 mL/min.

-

-

Extraction : Initiate the flow of supercritical CO₂ through the vetiver root material. The process typically runs for 120 minutes or until the yield diminishes.

-

Collection : The CO₂-oil mixture flows to a separator where pressure is reduced, causing CO₂ to return to a gaseous state and leaving the extracted essential oil behind.

-

Post-Extraction : Safely depressurize the system. Weigh the collected oil to determine the extraction yield and store it at 4°C in a sealed, dark glass vial.

Protocol: Nematicidal Bioassay against M. incognita

This protocol is adapted from studies assessing the toxicity of plant extracts on root-knot nematodes.[1]

-

Nematode Culture : Rear M. incognita on a susceptible host plant (e.g., tomato, Solanum lycopersicum) in a greenhouse to obtain egg masses.

-